3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Overview
Description
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol is a chemical compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl groups to carbonyl groups.
Reduction: : Reduction of the carbonyl groups to hydroxyl groups.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol has been studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of cellular processes and can be used in the treatment of various diseases.
Medicine
The compound has shown promise in preclinical studies for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their activity, thereby interfering with cellular signaling pathways that are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: : A closely related compound with similar biological activity.
7H-pyrrolo[2,3-d]pyrimidine derivatives: : Other derivatives within the same chemical family, often used in similar applications.
Uniqueness
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol stands out due to its specific structural features, such as the presence of the 4-chloro and 6-methyl groups, which contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
3-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-2-8-9(11)12-5-13-10(8)14(6)3-7(16)4-15/h2,5,7,15-16H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGNQPCCKHQOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC(CO)O)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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